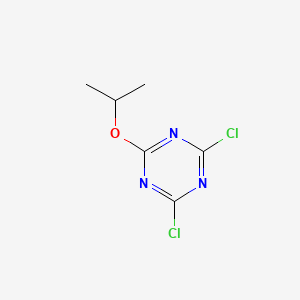

2,4-Dichloro-6-isopropoxy-1,3,5-triazine

Beschreibung

Significance of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Organic Synthesis

The 1,3,5-triazine, or s-triazine, scaffold is a cornerstone in modern organic and medicinal chemistry due to its versatile structure and reactivity. wikipedia.orgnih.gov This heterocyclic system is present in compounds used across numerous industries, from pharmaceuticals to agriculture and materials science. eurekaselect.commdpi.comnih.gov The nitrogen atoms in the ring increase electron density, which can influence the molecule's stability and facilitate substitution reactions. nih.gov

Historically, 1,3,5-triazine derivatives have been integral as herbicides, complexation agents in analytical chemistry, and as multi-step redox systems in electrochemistry. eurekaselect.com In recent years, their application has expanded significantly. They now serve as scaffolds in combinatorial chemistry for designing new therapeutics, as building blocks for peptidomimetics, and as templates in the crystal engineering of large coordination compounds. nih.goveurekaselect.com

The reactivity of triazine derivatives, particularly chlorinated ones like cyanuric chloride, makes them powerful reagents in their own right. Cyanuric chloride and its derivatives are used as coupling and dehydrating agents in the synthesis of peptides, esters, and amides. eurekaselect.com The ability to sequentially substitute the chlorine atoms at different temperatures allows for the controlled and predictable construction of complex, multifunctional molecules. nih.gov This stepwise reactivity is fundamental to the utility of the triazine scaffold in creating diverse chemical libraries for drug discovery and other applications. mdpi.comnih.gov Consequently, the 1,3,5-triazine framework is a subject of ongoing research, with studies exploring its potential in treating conditions like Alzheimer's disease and in the development of novel materials. nih.gov

Positioning of 2,4-Dichloro-6-isopropoxy-1,3,5-triazine as a Key Synthetic Intermediate

This compound serves as a crucial synthetic intermediate, deriving its utility from the differential reactivity of the two chlorine atoms on the triazine ring. Its synthesis typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a widely available and inexpensive starting material. eurekaselect.comnih.gov The first chlorine atom of cyanuric chloride is selectively replaced by an isopropoxy group, a reaction that can be precisely controlled. This initial substitution yields the monosubstituted this compound.

The presence of the remaining two chlorine atoms allows for further, sequential nucleophilic substitution reactions. nih.govfrontiersin.org The first of these substitutions typically occurs at room temperature, while the replacement of the final chlorine atom requires higher temperatures. nih.gov This predictable, stepwise functionalization is a key advantage, enabling chemists to introduce different nucleophiles in a controlled manner to build asymmetric and complex triazine derivatives. frontiersin.org For example, it is an intermediate in the synthesis of herbicidal compounds, where the remaining chlorine atoms are sequentially replaced with specific amine groups to create analogs of well-known herbicides like atrazine. This controlled reactivity makes this compound a valuable building block for creating a wide array of specifically designed molecules for agrochemical, pharmaceutical, and material science applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 6684-27-1 |

| Molecular Formula | C₆H₇Cl₂N₃O |

| Molecular Weight | 208.045 g/mol |

| Density | 1.383 g/cm³ |

| Boiling Point | 339.1°C at 760 mmHg |

| Refractive Index | 1.526 |

Scope and Research Focus on this compound

Research involving this compound and its derivatives spans several scientific disciplines, reflecting the versatility of the triazine core. A primary area of investigation has been its application in agrochemicals, where it serves as an intermediate for herbicides. Studies in this context also examine the environmental fate of these compounds and their impact on organisms that are not the intended target.

Beyond agriculture, there is growing interest in the potential of its derivatives in materials science. Due to its stability and reactivity, it is a precursor in the synthesis of UV absorbers, which are incorporated into plastics and coatings to prevent degradation from sunlight. The ability to create asymmetric triazine derivatives is particularly valuable in this field.

Furthermore, recent research has begun to explore the biological activities of derivatives synthesized from this intermediate. Studies have investigated the potential antiviral properties of these compounds, highlighting the scaffold's versatility in medicinal chemistry. The ongoing exploration of this compound's synthetic utility continues to open new avenues for the development of novel functional materials and biologically active agents.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6684-27-1 |

|---|---|

Molekularformel |

C6H7Cl2N3O |

Molekulargewicht |

208.04 g/mol |

IUPAC-Name |

2,4-dichloro-6-propan-2-yloxy-1,3,5-triazine |

InChI |

InChI=1S/C6H7Cl2N3O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3 |

InChI-Schlüssel |

PFMRZZXGXJJZHY-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=NC(=NC(=N1)Cl)Cl |

Kanonische SMILES |

CC(C)OC1=NC(=NC(=N1)Cl)Cl |

Andere CAS-Nummern |

6684-27-1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Isopropoxy 1,3,5 Triazine

Established Synthetic Routes from 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

The synthesis of 2,4-Dichloro-6-isopropoxy-1,3,5-triazine predominantly relies on the selective substitution of one chlorine atom on the cyanuric chloride ring with an isopropoxy group. This transformation is possible due to the differential reactivity of the three chlorine atoms on the s-triazine core.

Stepwise Nucleophilic Substitution Reactions with Isopropanol (B130326)

The foundational chemistry for synthesizing this compound involves the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride. The triazine ring's reactivity towards nucleophiles decreases as electron-donating groups replace the electron-withdrawing chlorine atoms. researchgate.net This inherent property allows for a controlled, stepwise reaction.

The first substitution is the most facile, followed by the second, and then the third, with each successive step requiring more forcing conditions, typically higher temperatures. nih.gov The reaction with an alcohol, such as isopropanol, to replace the first chlorine atom is generally performed at low temperatures, often between 0 and 5°C. researchgate.net This thermodependency is crucial for isolating the desired mono-substituted product, this compound, and preventing the formation of di- and tri-substituted byproducts. nih.govnih.gov The general order of reactivity for nucleophiles favors alcohols over thiols and amines, making the initial alkoxylation a predictable first step in a multi-step functionalization sequence. nih.gov

Optimization of Reaction Parameters: Temperature, Solvent Systems, and Stoichiometry

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include temperature, the choice of solvent, and the molar ratio of the reactants.

Temperature: As established, precise temperature control is the most critical parameter for achieving selective mono-substitution. The first nucleophilic substitution with an alcohol is typically conducted at 0°C to prevent further reactions. frontiersin.org Maintaining this low temperature is crucial to halt the reaction at the mono-substituted stage, as allowing the temperature to rise can lead to the formation of 2-chloro-4,6-diisopropoxy-1,3,5-triazine. nih.gov

Solvent Systems: A variety of solvents can be employed, with the choice often depending on the specific reaction conditions and the base used. Anhydrous solvents are preferred to prevent hydrolysis of the highly reactive cyanuric chloride. Common solvents include:

Dichloromethane (B109758) (DCM): Often used for reactions at low temperatures (0°C) in the presence of an organic base like diisopropylethylamine (DIEA). nih.govfrontiersin.org

Acetone (B3395972): Used in procedures where an inorganic base like potassium carbonate is employed, often in a mixture with water at low temperatures. nih.gov

Xylene: A high-boiling aromatic solvent used in processes that may run at elevated temperatures, particularly in anhydrous systems, to drive the reaction to completion. google.com

Stoichiometry and Base: The reaction is typically performed with equimolar amounts of cyanuric chloride and isopropanol to favor mono-substitution. frontiersin.orggoogle.com A base is required to neutralize the hydrogen chloride (HCl) that is liberated during the reaction. Both organic bases, such as diisopropylethylamine (DIEA), and inorganic bases, like sodium or potassium carbonate, are used. nih.govnih.gov The choice of base can influence the reaction rate and work-up procedure.

| Parameter | Condition | Rationale / Notes | Reference |

|---|---|---|---|

| Temperature | 0 - 5°C | Crucial for selective mono-substitution and preventing di-alkoxylation. | researchgate.netnih.govfrontiersin.org |

| Solvent | Dichloromethane (DCM) | Effective for low-temperature reactions with organic bases. | nih.govfrontiersin.org |

| Solvent | Acetone | Commonly used with inorganic bases like K₂CO₃. | nih.gov |

| Solvent | Xylene | Used in anhydrous, higher-temperature processes. | google.com |

| Stoichiometry | Equimolar (Cyanuric Chloride : Isopropanol) | Favors the formation of the mono-substituted product. | frontiersin.orggoogle.com |

| Base | DIEA or K₂CO₃/NaHCO₃ | Neutralizes liberated HCl to drive the reaction forward. | nih.govnih.govnih.gov |

Advanced Synthetic Strategies for Selective Functionalization

Beyond the standard approach, advanced strategies have been developed to improve selectivity, efficiency, and the environmental profile of the synthesis.

Exploration of Regioselective Alkoxylation Techniques

Regioselectivity—the ability to control which specific site on a molecule reacts—is paramount in triazine chemistry. One effective technique for achieving selective mono-alkoxylation is the use of solid-liquid phase transfer catalysis (PTC). lookchem.com In this method, the reaction between an alcohol and cyanuric chloride is carried out in the presence of a solid base (e.g., potassium carbonate) and a phase transfer catalyst. This approach allows for clean reactions, giving the corresponding mono-alkoxy derivative, such as this compound, simply by controlling the molar ratio of the reactants. lookchem.com This method avoids the need for large volumes of solvent to dissolve all components and can lead to easier product isolation.

Development of Greener Synthetic Approaches and Catalytic Systems for Triazine Functionalization

Modern synthetic chemistry emphasizes the development of "green" methodologies that are cleaner, more efficient, and less hazardous. For triazine derivatives, this includes exploring alternative energy sources and advanced catalytic systems. Microwave irradiation has been demonstrated as a green procedure for preparing other triazine derivatives, significantly reducing reaction times and the use of solvents. researchgate.net

Furthermore, novel catalytic systems are being developed for the functionalization of the triazine ring. While often applied to C-C bond-forming reactions like the Suzuki coupling, the principles are relevant. For instance, a magnetic silica-supported palladium complex has been used as a recyclable catalyst for the synthesis of 2,4-dichloro-6-aryl-1,3,5-triazines. google.com Such catalysts offer high activity, high selectivity, and the major advantage of being easily separated from the reaction mixture using an external magnetic field, allowing them to be reused. google.com Similarly, magnetic dendritic copper catalysts have been developed for other triazine functionalizations, showcasing a move towards reusable and efficient catalytic processes. tandfonline.com These approaches represent the frontier of triazine synthesis, aiming for processes that are both high-yielding and environmentally benign.

Purity and Yield Enhancement in Preparative Synthesis

Achieving high purity and yield is a primary goal in the preparative synthesis of this compound. Anhydrous synthesis protocols have been reported to produce the compound with purities as high as 98% and yields exceeding 96%. google.com

The typical work-up and purification process involves several steps:

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material and to check for the formation of byproducts. frontiersin.org

Removal of Salts: After the reaction, the mixture is typically washed with water to remove the base salts (e.g., DIEA·HCl or KCl). nih.govfrontiersin.org

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. nih.gov

Recrystallization: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol (B145695) or petroleum ether, to obtain the pure crystalline solid. dtic.milresearchgate.net

Reaction Chemistry and Mechanisms of 2,4 Dichloro 6 Isopropoxy 1,3,5 Triazine

Nucleophilic Substitution Reactions of the Remaining Chlorine Atoms

The two chlorine atoms on the triazine ring are excellent leaving groups, making nucleophilic aromatic substitution (SNAr) the most prominent reaction pathway for this compound. These substitutions typically proceed in a stepwise manner, with the reactivity of the second chlorine atom being influenced by the nature of the nucleophile that replaced the first. researchgate.net

The sequential substitution of the chlorine atoms on a dichlorotriazine core can be controlled to achieve selective synthesis of disubstituted and trisubstituted triazines. This control is based on the differential reactivity of the chlorine atoms, which is a hallmark of triazine chemistry. nih.govresearchgate.net The first substitution occurs under milder conditions, while the replacement of the second chlorine atom generally requires more forcing conditions, such as elevated temperatures. researchgate.net

This principle of sequential reactivity allows for the programmed introduction of different functional groups onto the triazine scaffold. Studies on the parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), have established a clear preferential order for the incorporation of various nucleophiles, a concept known as orthogonal chemoselectivity. nih.govnih.gov This selectivity is governed by both the nucleophilicity of the attacking species and its interaction with the substituted triazine ring. The generally accepted order of reactivity for nucleophiles with TCT is alcohols > thiols > amines. nih.govnih.govfrontiersin.org

For 2,4-dichloro-6-isopropoxy-1,3,5-triazine, the first chlorine has already been substituted by an oxygen-based nucleophile (isopropanol). The subsequent reactions will involve the displacement of the remaining two chlorines. The introduction of the first nucleophile onto the dichloroisopropoxytriazine core will deactivate the ring towards further substitution due to the electron-donating nature of the incoming group, thus requiring higher temperatures or stronger nucleophiles for the final substitution. researchgate.net For instance, once an amine is introduced, substituting the final chlorine with an alcohol or thiol becomes significantly more challenging. semanticscholar.org

Table 1: Temperature-Controlled Sequential Substitution on Triazine Core

| Substitution Step | Typical Reaction Temperature | Reactivity of Remaining Chlorine(s) |

|---|---|---|

| First Cl on TCT | 0 °C | High |

| Second Cl on TCT | Room Temperature | Moderate |

| Third Cl on TCT | >50 °C to reflux | Low |

This table illustrates the general principle of temperature-controlled sequential substitution on the 2,4,6-trichloro-1,3,5-triazine (TCT) core, which provides a model for the reactivity of this compound. The reactivity decreases as electron-donating nucleophiles replace chlorine atoms. researchgate.net

The two chlorine atoms of this compound can be displaced by a wide array of nucleophiles, making it a valuable intermediate for creating diverse molecular architectures. nih.govmdpi.com

Nitrogen-based Nucleophiles: Primary and secondary amines readily react with the dichlorotriazine to form amino-substituted derivatives. mdpi.com These reactions are often carried out in the presence of a base, such as diisopropylethylamine (DIEA) or potassium carbonate, to neutralize the hydrochloric acid byproduct. nih.govsemanticscholar.org The reaction with amines is typically very efficient. nih.gov

Oxygen-based Nucleophiles: Alcohols and phenols (alkoxides and phenoxides) can displace the chlorine atoms to form ethers. nih.gov The reaction of 2,4,6-trichloro-1,3,5-triazine with isopropanol (B130326) is the synthetic route to the title compound itself. Further substitution by other alcohols or phenols can be achieved, often requiring base catalysis and higher temperatures for the second substitution. nih.govnih.gov

Sulfur-based Nucleophiles: Thiols react in a similar fashion to alcohols, forming thioethers. mdpi.com These reactions are also typically performed under basic conditions. The chemoselectivity rules suggest that thiols are generally less reactive than alcohols but more reactive than amines in substituting the chlorines on the triazine ring. nih.govfrontiersin.org

Carbon-based Nucleophiles: While less common, carbon-based nucleophiles such as Grignard reagents or organolithium compounds can be used to form C-C bonds with the triazine ring, leading to alkyl- or aryl-substituted triazines. These reactions often require specific conditions to avoid side reactions.

Table 2: Examples of Nucleophilic Substitution on Dichlorotriazines

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Nitrogen-based | Piperidine, Morpholine | Amino-substituted triazine | K2CO3, THF, Room Temp, 24h semanticscholar.org |

| Oxygen-based | Phenylethanol | Ether-substituted triazine | DIEA, DCM, 0°C nih.govfrontiersin.org |

| Sulfur-based | 4-Methoxybenzyl thiol | Thioether-substituted triazine | DIPEA, THF, Room Temp nih.gov |

This table provides illustrative examples of nucleophiles and conditions used for substituting chlorine atoms on a dichlorotriazine core. nih.govfrontiersin.orgsemanticscholar.orgnih.gov

Cycloaddition Reactions Involving the Triazine Ring System

Beyond substitution, the 1,3,5-triazine (B166579) ring itself can participate in cycloaddition reactions, acting as an electron-deficient azadiene.

The electron-poor nature of the 1,3,5-triazine ring system allows it to act as the 4π component in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govsigmaaldrich.com In this type of reaction, the electron-deficient triazine (heterodiene) reacts with an electron-rich dienophile, such as an enamine, ynamine, or a strained alkene. sigmaaldrich.comresearchgate.net

The reaction typically proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that involves the expulsion of a stable small molecule, often nitrogen gas or a nitrile, leading to the formation of a new heterocyclic ring. nih.govnih.gov The reactivity of the triazine in IEDDA reactions is enhanced by electron-withdrawing substituents. Conversely, the electron-donating isopropoxy group on this compound would be expected to decrease its reactivity in IEDDA reactions compared to the parent 2,4,6-trichloro-1,3,5-triazine. nih.gov Nevertheless, it remains a potential pathway for the synthesis of other heterocyclic systems. nih.govsigmaaldrich.com

Mechanisms of Triazine Ring Activation and Deactivation by Substituents

The reactivity of the 1,3,5-triazine ring toward nucleophilic substitution is highly dependent on the nature of the substituents attached to it. masterorganicchemistry.comquora.comlibretexts.org

Activation: Electron-withdrawing groups (EWGs) activate the ring for nucleophilic attack. The three nitrogen atoms in the ring are inherently electron-withdrawing. Halogen atoms, like the two chlorines in the title compound, are strongly deactivating for electrophilic aromatic substitution due to their inductive effect, but they activate the ring toward nucleophilic substitution by increasing the electrophilicity of the ring carbons. masterorganicchemistry.comlibretexts.org

Deactivation: Electron-donating groups (EDGs) deactivate the ring toward nucleophilic attack. researchgate.net The isopropoxy group on this compound is an EDG due to the resonance donation of a lone pair of electrons from the oxygen atom into the triazine ring. masterorganicchemistry.com This effect increases the electron density of the ring, making it less electrophilic and thus less reactive towards incoming nucleophiles. This is why subsequent substitutions on the triazine core become progressively more difficult as electron-donating groups like alkoxy or amino groups replace chlorine atoms. researchgate.netmdpi.com

Derivatization and Functionalization Strategies Utilizing the 2,4 Dichloro 6 Isopropoxy 1,3,5 Triazine Core

Synthesis of Monosubstituted 6-Isopropoxy-1,3,5-triazine Derivatives

The synthesis of monosubstituted derivatives from 2,4-dichloro-6-isopropoxy-1,3,5-triazine involves the selective replacement of a single chlorine atom. This is typically achieved by reacting the dichlorotriazine with one equivalent of a nucleophile at a controlled temperature. Drawing parallels from the general reactivity of dichloro-s-triazines, this first substitution is generally carried out at moderate temperatures, often ranging from 0°C to room temperature, to ensure monosubstitution and prevent the second chlorine from reacting. semanticscholar.orgfrontiersin.orgnih.gov

The reaction is performed in the presence of a base, such as N,N-diisopropylethylamine (DIEA), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃), which acts as an acid scavenger to neutralize the hydrochloric acid formed during the reaction. semanticscholar.orgfrontiersin.org Common solvents for this transformation include acetone (B3395972), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). semanticscholar.orgfrontiersin.org A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to create a diverse library of 2-chloro-4-substituted-6-isopropoxy-1,3,5-triazines. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. frontiersin.orgnih.gov

Table 1: Representative Synthesis of Monosubstituted Derivatives

| Starting Material | Nucleophile (Nu-H) | Base | Solvent | Typical Temp. | Product Structure |

|---|---|---|---|---|---|

| This compound | Morpholine | K₂CO₃ | THF | Room Temp. | 2-Chloro-4-morpholino-6-isopropoxy-1,3,5-triazine |

| This compound | Aniline | DIEA | DCM | Room Temp. | 2-Chloro-4-(phenylamino)-6-isopropoxy-1,3,5-triazine |

| This compound | Thiophenol | NaHCO₃ | Acetone | Room Temp. | 2-Chloro-4-(phenylthio)-6-isopropoxy-1,3,5-triazine |

| This compound | 4-Aminobenzonitrile | NaHCO₃ | Acetone | Room Temp. | 4-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)benzonitrile |

This table is illustrative, based on analogous reactions described in the literature. semanticscholar.orgfrontiersin.org

Synthesis of Disubstituted 6-Isopropoxy-1,3,5-triazine Derivatives

The synthesis of disubstituted derivatives involves the replacement of both chlorine atoms on the this compound core. This can be achieved in two primary ways:

Symmetrical Disubstitution: By reacting the starting dichlorotriazine with two or more equivalents of a single nucleophile, typically at elevated temperatures (e.g., reflux), both chlorine atoms are replaced by the same functional group. mdpi.comnih.gov

Asymmetrical Disubstitution: This is a two-step process. First, a monosubstituted intermediate is synthesized as described in section 4.1. This intermediate, which still contains one reactive chlorine atom, is then reacted with a second, different nucleophile. researchgate.net Due to the reduced reactivity of the remaining chlorine atom, this second substitution step often requires more forcing conditions, such as higher temperatures or longer reaction times, to proceed to completion. derpharmachemica.commdpi.com

This stepwise approach is fundamental to creating complex, multifunctional triazine molecules. researchgate.net The choice of solvent and base remains similar to monosubstitution reactions, with THF and acetone being common media. derpharmachemica.comsemanticscholar.org

Table 2: General Scheme for Disubstitution

| Intermediate / Starting Material | Nucleophile | Base | Solvent | Typical Temp. | Product |

|---|---|---|---|---|---|

| This compound | 2+ eq. of Piperidine | K₂CO₃ | THF | Reflux | 2,4-Dipiperidino-6-isopropoxy-1,3,5-triazine (Symmetrical) |

| 2-Chloro-4-morpholino-6-isopropoxy-1,3,5-triazine | 1 eq. of Pyrrolidine | K₂CO₃ | THF | Reflux | 2-Morpholino-4-pyrrolidino-6-isopropoxy-1,3,5-triazine (Asymmetrical) |

This table is illustrative, based on general procedures for triazine functionalization. derpharmachemica.commdpi.com

Construction of Symmetrical and Asymmetrical Triazine Architectures

The ability to control the sequential substitution of chlorine atoms on the triazine ring is a powerful tool for constructing both symmetrical and asymmetrical molecular architectures. nih.govresearchgate.net The this compound scaffold serves as an ideal platform for this purpose.

Symmetrical Architectures: Symmetrically disubstituted 6-isopropoxy-1,3,5-triazines are synthesized by reacting the starting material with at least two equivalents of a single nucleophile under conditions that drive the reaction to completion, typically heating under reflux. nih.gov This approach yields molecules where the substituents at the 2- and 4-positions are identical. Such symmetrical molecules have been investigated for various applications, including their potential as antiviral agents. nih.gov

Asymmetrical Architectures: The construction of asymmetrical triazines is more nuanced and relies on the stepwise, temperature-controlled functionalization. mdpi.comresearchgate.net The process begins with the synthesis of a monosubstituted intermediate at a lower temperature. frontiersin.orgnih.gov This isolated and purified intermediate is then subjected to a second reaction with a different nucleophile at a higher temperature to replace the remaining chlorine atom. derpharmachemica.com This method allows for the precise installation of two distinct functional groups onto the triazine core, leading to highly tailored molecules. This strategy is crucial for developing compounds where different parts of the molecule are designed to interact with different biological targets or to fine-tune the physicochemical properties of the final product.

Table 3: Strategies for Symmetrical vs. Asymmetrical Architectures

| Target Architecture | Step 1 | Conditions 1 | Intermediate | Step 2 | Conditions 2 | Final Product |

|---|---|---|---|---|---|---|

| Symmetrical | This compound + 2 eq. Nu¹ | Reflux | N/A | N/A | N/A | 2,4-(Nu¹)₂-6-isopropoxy-1,3,5-triazine |

| Asymmetrical | This compound + 1 eq. Nu¹ | Room Temp. | 2-Chloro-4-(Nu¹)-6-isopropoxy-1,3,5-triazine | Intermediate + 1 eq. Nu² | Reflux | 2-(Nu¹)-4-(Nu²)-6-isopropoxy-1,3,5-triazine |

Nu¹ and Nu² represent different nucleophiles.

Molecular Hybridization and Scaffold Diversification Approaches

Molecular hybridization involves combining the this compound core with other distinct chemical scaffolds to create new hybrid molecules with potentially novel or enhanced properties. The triazine ring acts as a central linker or template to which various functional units can be attached through the sequential substitution of its chlorine atoms. frontiersin.orgnih.gov

This approach is widely used in medicinal chemistry to develop new therapeutic agents. nih.gov For example, by reacting the dichloroisopropoxytriazine sequentially with different pharmacologically active moieties, researchers can synthesize hybrid compounds that may target multiple biological pathways simultaneously. nih.gov One study detailed the synthesis of novel mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, which were evaluated for their antiproliferative activity. nih.gov Another approach involved linking 4-hydroxycoumarin (B602359) and 2-aminopyrazine (B29847) moieties to the triazine core to create derivatives for antimicrobial screening. derpharmachemica.com This strategy of scaffold diversification allows for the exploration of vast chemical space and the generation of libraries of complex molecules from a single, versatile starting material. researchgate.net

Stereochemical Considerations in Derivative Synthesis

While this compound itself is an achiral molecule, the introduction of chirality can be achieved through derivatization with chiral nucleophiles. When an enantiomerically pure chiral nucleophile, such as a derivative of an amino acid like L-Proline, is reacted with the triazine core, the resulting product becomes a chiral molecule. researchgate.net

The stereochemistry of the final derivative is dictated by the stereocenter(s) present in the incoming nucleophile. The reaction itself, being a nucleophilic substitution at an sp²-hybridized carbon, does not typically create a new stereocenter on the triazine ring. However, the resulting molecule as a whole will be chiral and optically active. These chiral dichloro-s-triazine derivatives have been noted for their potential use in applications such as enantio-separation. researchgate.net The synthesis must be carefully controlled to ensure that the stereochemical integrity of the chiral nucleophile is maintained throughout the reaction, avoiding racemization, which can sometimes occur under harsh basic or thermal conditions.

Applications in Advanced Chemical Synthesis and Materials Science

2,4-Dichloro-6-isopropoxy-1,3,5-triazine as a Building Block for Heterocyclic Systems

The 1,3,5-triazine (B166579) core of this compound serves as a foundational scaffold for the construction of more complex heterocyclic systems. The two chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution, a feature that allows for the controlled and stepwise introduction of various functional groups. This controlled reactivity is crucial for the synthesis of asymmetric triazine derivatives.

The substitution of the chlorine atoms can be managed by controlling reaction conditions such as temperature. Typically, the first chlorine atom can be replaced under milder conditions (e.g., 0–25°C), while the substitution of the second chlorine atom requires higher temperatures (e.g., 80–150°C). This differential reactivity enables the precise construction of diverse heterocyclic structures by reacting this compound with a variety of nucleophiles, including amines, alcohols, and thiols. nih.gov

A general synthetic pathway for creating trisubstituted 1,3,5-triazines often starts with a dichlorotriazine derivative. nih.gov The isopropoxy group in this compound modulates the reactivity of the remaining chlorine atoms, influencing the synthetic outcome.

| Nucleophile | Reaction Conditions | Product Type |

| Isopropylamine | Anhydrous xylene, 142–150°C, 30 min | 2,4-Diisopropylamino-6-isopropoxy-triazine |

| 4-Piperidinemethanol | CH₃CN, DIPEA, rt, 14 h | Alkoxy-amino-substituted triazine |

| 2-Methoxyethanol | Acetone (B3395972), 0°C, 1 h | Alkoxy-substituted triazine |

Precursor for Functional Organic Materials

The triazine scaffold is increasingly recognized for its potential in the development of functional organic materials due to its electron-deficient nature and thermal stability.

While research into this compound for OLED applications is an emerging area, the broader family of triazine-based compounds has shown significant promise. Phenyl- and azido-substituted triazines, for example, are being explored for their utility in OLEDs. Triazine derivatives are often used to create star-shaped molecules with applications in organic light-emitting diodes. researchgate.net The electron-deficient triazine core is beneficial for creating bipolar host materials, which can improve charge injection and transport in phosphorescent OLEDs (PhOLEDs).

Although direct applications of the isopropoxy derivative are not extensively documented in mainstream literature, its structural similarity to other dichlorotriazines used in this field suggests its potential as a precursor for novel OLED materials. The synthesis of such materials would likely involve the substitution of the chlorine atoms with specific chromophoric or charge-transporting moieties.

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers. Porous organic polymers (POPs) are a significant class of materials with applications in areas like gas storage and catalysis. crimsonpublishers.com Triazine-based covalent organic polymers (COPs) are a subclass of POPs known for their high nitrogen content and stability. crimsonpublishers.com

Research has demonstrated the synthesis of s-triazine-based polymers through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with diamines. researchgate.net This approach can be used to create porous polymers with tunable structures. crimsonpublishers.com The ability of the triazine unit to participate in hydrogen bonding and other non-covalent interactions also makes it a valuable component in the design of supramolecular assemblies. nih.govrsc.org The stepwise reactivity of dichlorotriazines allows for the creation of well-defined oligomers and dendrimers with specific architectures. researchgate.netnih.gov

The reactivity of the two chlorine atoms in this compound makes it an effective bifunctional linker. nih.govfrontiersin.org This allows for the connection of two different molecular entities, a critical function in fields like chemical biology and drug delivery. The ability to control the sequential substitution of the chlorine atoms provides a strategy for creating complex molecular conjugates. nih.govfrontiersin.org

As a dichloro-s-triazine (DCT) derivative, it can be used in applications that require a stable and reactive scaffold. researchgate.net The general principle involves the reaction of the dichlorotriazine with one nucleophile, followed by the introduction of a second, different nucleophile to create a heterogeneously substituted triazine ring that links the two nucleophilic molecules. nih.govfrontiersin.org

Role in Catalyst Design and Ligand Synthesis

The 1,3,5-triazine scaffold has been employed in the design of ligands for catalysis. nih.gov The nitrogen atoms within the triazine ring can act as coordination sites for metal ions, and the substituents on the ring can be tailored to influence the catalytic activity and selectivity of the resulting metal complex.

While specific examples of this compound in catalyst design are not widely reported, the general methodology involves the substitution of the chlorine atoms with moieties that can chelate to a metal center. For instance, a related compound, 2,4,6-trichloro-1,3,5-triazine (TCT), has been used as a catalyst itself in certain organic reactions and as a support for palladium nanoparticles in catalysis. researchgate.net This suggests that the isopropoxy derivative could similarly be functionalized to create novel ligands or catalyst systems. The synthesis of such ligands would leverage the sequential nucleophilic substitution of the chlorine atoms to introduce the desired coordinating groups. nih.gov

Analytical Methodologies for the Characterization and Quantification of 2,4 Dichloro 6 Isopropoxy 1,3,5 Triazine and Its Derivatives

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for separating 2,4-dichloro-6-isopropoxy-1,3,5-triazine from reaction mixtures, impurities, and other related compounds. The choice of technique depends on the analytical goal, whether it is for quantification, purity assessment, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of s-triazine derivatives due to its versatility in handling compounds with varying polarities and thermal stabilities. d-nb.infonih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.

Methodologies for analyzing dichlorotriazines often involve a C18 or phenyl-bonded silica (B1680970) column. mdpi.comnih.govfrontiersin.org The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.govfrontiersin.org For instance, a method for separating this compound utilizes a Newcrom R1 column with a mobile phase of acetonitrile (ACN), water, and phosphoric acid. sielc.com Detection is commonly performed using a UV detector, as the triazine ring exhibits strong absorbance in the UV region, typically around 220-240 nm. d-nb.info

The progress of reactions involving triazines can be effectively monitored by HPLC to track the consumption of starting materials and the formation of products. nih.gov Purity assessment of the final product is also routinely conducted using HPLC, with standards showing purity levels of 98% or higher. sarex.com

Table 1: Example HPLC Conditions for Dichlorotriazine Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Phenomenex C18 (3 µm, 4.6 x 50 mm) | nih.govfrontiersin.org | |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.com |

| Gradient of Acetonitrile (0.1% TFA) and Water (0.1% TFA) | nih.govfrontiersin.org | |

| Detection | UV | d-nb.infosielc.com |

| Application | Separation, Purity Analysis, Reaction Monitoring | nih.govsielc.comsarex.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. This is achieved by using columns packed with smaller sub-2 µm particles. mdpi.comsielc.com

UPLC systems are particularly effective for analyzing complex mixtures of structurally similar triazine derivatives. mdpi.comresearchgate.net Reversed-phase UPLC methods, often employing C18 or phenyl columns, have been developed to determine the physicochemical properties, such as lipophilicity, of various 6-chloro-1,3,5-triazines. mdpi.comresearchgate.net The mobile phases are similar to those used in HPLC, typically binary or ternary mixtures of methanol, acetonitrile, and water. mdpi.comresearchgate.net The enhanced separation power of UPLC allows for better differentiation of closely related compounds, which is crucial for environmental sample analysis and the development of new triazine-based molecules. mdpi.comresearchgate.net A method developed for HPLC can be adapted for UPLC by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.com

Preparative Chromatography for Scale-Up and Isolation

When larger quantities of pure this compound are required for further research or as a synthetic standard, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

A scalable liquid chromatography method can be directly adapted from an analytical HPLC protocol for the purpose of isolating impurities or the main compound in a preparative separation. sielc.com The goal is to maximize throughput while maintaining adequate separation. After separation, the collected fractions containing the purified compound are typically subjected to solvent evaporation to yield the isolated solid. This approach is vital for obtaining the high-purity material needed for detailed spectroscopic characterization and other applications.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information about the this compound molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclear)

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of triazine derivatives. nih.gov Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like HSQC and HMBC, allows for the complete assignment of all proton and carbon signals in the molecule. nih.govrsc.org

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the isopropoxy group: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. Based on data for analogous structures like 2,4-dichloro-6-phenethoxy-1,3,5-triazine, the chemical shifts can be predicted. nih.govfrontiersin.org

The ¹³C NMR spectrum will display signals corresponding to the carbons of the triazine ring and the isopropoxy substituent. The carbons in the triazine ring are highly deshielded due to the electronegative nitrogen atoms and chlorine substituents, typically appearing in the 168-173 ppm region for dichlorotriazines. nih.govfrontiersin.org The methine and methyl carbons of the isopropoxy group will appear at distinct upfield chemical shifts. In some cases, the methoxy (B1213986) group in similar compounds can act as a leaving group during certain reactions, which can be confirmed by the disappearance of its corresponding signal in both ¹H and ¹³C NMR spectra. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Multiplicity | Source(s) for Analogs |

|---|---|---|---|---|

| ¹H NMR | Isopropoxy -CH | ~4.5 - 5.5 | septet | nih.govfrontiersin.org |

| Isopropoxy -CH₃ | ~1.3 - 1.5 | doublet | nih.govfrontiersin.org | |

| ¹³C NMR | Triazine C-Cl | ~170 - 173 | - | nih.govfrontiersin.org |

| Triazine C-O | ~171 - 174 | - | nih.govfrontiersin.org | |

| Isopropoxy -CH | ~70 - 75 | - | nih.govfrontiersin.org |

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through the analysis of its fragmentation patterns. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly powerful, combining the separation capabilities of LC with the sensitive detection and identification power of MS. thermofisher.com

In LC-MS/MS analysis, a precursor ion (typically the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions (fragments). thermofisher.commdpi.com The fragmentation of triazine derivatives is not a random process and follows predictable pathways. youtube.com

For this compound (Molecular Weight: 208.04 g/mol ), the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely include:

Loss of a chlorine atom (-Cl)

Loss of the isopropoxy group (-OCH(CH₃)₂)

Loss of propene from the isopropoxy group via rearrangement

Cleavage of the triazine ring itself, leading to smaller characteristic fragments.

The analysis of these fragmentation patterns allows for the confirmation of the substituent groups and the core triazine structure. youtube.complos.org Advanced techniques like electron-activated dissociation (EAD) can provide even more detailed fragmentation, aiding in the structural elucidation of novel or unknown derivatives. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride) |

| Acetonitrile |

| Trifluoroacetic acid |

| Methanol |

| 2,4-dichloro-6-phenethoxy-1,3,5-triazine |

| 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light provides information about the vibrational modes of the molecule. A key advantage of using both techniques is their complementary nature; vibrations that are strong in IR may be weak or inactive in Raman, and vice versa. This is particularly relevant for molecules with a center of symmetry, as dictated by the mutual exclusion principle.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the 1,3,5-triazine (B166579) ring, the isopropoxy group, and the carbon-chlorine bonds.

Triazine Ring Vibrations: The 1,3,5-triazine ring has several characteristic vibrational modes. Intense absorption bands associated with the triazine ring are typically observed in the IR spectrum in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹. scispace.com More specifically, the C=N stretching vibrations of the triazine ring are expected to appear in the 1510-1550 cm⁻¹ range. The C-N stretching vibrations are typically found in the 1350-1450 cm⁻¹ region. Additionally, out-of-plane ring deformation modes for the triazine ring are characteristically observed in the 800-900 cm⁻¹ range. One study on s-triazine derivatives noted a pronounced peak for the tri-s-triazine ring stretching vibration at 776 cm⁻¹. researchgate.net

Isopropoxy Group Vibrations: The isopropoxy group (–O–CH(CH₃)₂) introduces several characteristic bands. The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected in the 2800-3000 cm⁻¹ region. Asymmetrical and symmetrical stretching of the CH₃ groups, along with the CH stretching of the methine group, will populate this area. The C-O stretching of the ether linkage is another key indicator. For a similar compound, 2,4-dichloro-6-methoxy-1,3,5-triazine, a C-O stretching vibration was observed at 1486 cm⁻¹. researchgate.net Bending vibrations of the methyl groups (scissoring and rocking) typically appear in the 1470-1360 cm⁻¹ range.

Carbon-Chlorine Vibrations: The C-Cl stretching vibrations are highly dependent on the molecular environment. For organic chloro compounds, these absorptions are generally found in the 850-550 cm⁻¹ region. In a study of a dichlorotriazine dye, a band at 793 cm⁻¹ was attributed to the C-Cl bond. scispace.com Another investigation on 2,6-dichlorobenzyl alcohol assigned C-Cl stretching modes to bands observed at 829 and 786 cm⁻¹ in the IR spectrum and 794 and 778 cm⁻¹ in the Raman spectrum. nih.gov

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2985 - 2950 | Medium to Strong | Asymmetric C-H stretching of CH₃ groups |

| 2940 - 2910 | Medium | Symmetric C-H stretching of CH₃ groups |

| 2880 - 2860 | Medium | C-H stretching of the CH group |

| 1550 - 1510 | Strong | C=N stretching of the triazine ring |

| 1480 - 1440 | Medium to Strong | C-O stretching of the isopropoxy group researchgate.net / Asymmetric CH₃ bending |

| 1450 - 1350 | Strong | C-N stretching of the triazine ring |

| 1380 - 1360 | Medium | Symmetric CH₃ bending (umbrella mode) |

| 900 - 800 | Medium to Strong | Out-of-plane triazine ring deformation |

| 850 - 750 | Strong | C-Cl stretching scispace.comnih.gov |

Table 2: Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2985 - 2950 | Strong | Asymmetric C-H stretching of CH₃ groups |

| 2940 - 2910 | Strong | Symmetric C-H stretching of CH₃ groups |

| 1600 - 1580 | Medium | C=C/C=N stretching vibrations researchgate.net |

| 1400 - 1380 | Medium | Conjugated C-N stretching researchgate.net |

| ~1000 | Medium | Triazine ring breathing mode researchgate.net |

| 850 - 750 | Strong | C-Cl stretching nih.gov |

| ~770 | Strong | Triazine ring breathing vibration nih.gov |

By combining the data from both IR and Raman spectroscopy, a comprehensive structural confirmation of this compound can be achieved. The presence of characteristic bands for each functional moiety provides strong evidence for the compound's identity and purity.

Computational and Theoretical Investigations of 2,4 Dichloro 6 Isopropoxy 1,3,5 Triazine Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Computational modeling allows for the calculation of electron density maps to predict the most reactive sites for nucleophilic attack. For dichlorotriazines, the carbon atoms bonded to the chlorine atoms are the primary electrophilic centers. Theoretical studies on analogous triazine derivatives, such as 6-(2-chloroanilino)-2,4-dichloro-1,3,5-triazine, have utilized the B3LYP/6-311G(D,P) level of theory to optimize geometry and calculate spectroscopic parameters. researchgate.net Such calculations can also determine key reactivity descriptors.

Natural Bond Orbital (NBO) analysis is another theoretical method used to study hyper-conjugative interactions and charge delocalization within the molecule, providing deeper insights into its stability and electronic structure. researchgate.net For similar triazines, Frontier Molecular Orbital (FMO) theory is employed to predict reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps between the triazine and a potential nucleophile.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Model Dichlorotriazine System (Note: Data is illustrative based on typical findings for related s-triazine systems as specific data for 2,4-dichloro-6-isopropoxy-1,3,5-triazine is not publicly available.)

| Parameter | Description | Typical Finding for Dichlorotriazines | Reference |

|---|---|---|---|

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; indicates susceptibility to nucleophilic attack. | Low energy level, concentrated on the C2 and C4 carbon atoms. | |

| Electrostatic Potential | Maps the charge distribution to identify electrophilic/nucleophilic sites. | Strong positive potential on C2 and C4, making them targets for nucleophiles. | nih.gov |

| NBO Charges | Calculates the charge localized on individual atoms. | Significant positive charges on C2 and C4; negative charges on ring nitrogens. | researchgate.net |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; relates to chemical reactivity and stability. | A smaller gap generally indicates higher reactivity. | |

Reaction Mechanism Modeling and Transition State Analysis

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. The electron-withdrawing nature of the triazine ring facilitates this process. Kinetic studies on the hydrolysis of similar dichloro-s-triazines show that the mechanism involves a rate-determining nucleophilic attack on the electron-deficient carbon atom. rsc.org

The substitution of the two chlorine atoms is a stepwise process. The first substitution occurs under milder conditions, while the second requires more forcing conditions, such as elevated temperatures. researchgate.net This differential reactivity allows for the sequential and controlled introduction of different nucleophiles. researchgate.netmdpi.com

Theoretical modeling using frameworks like Transition State Theory can be used to calculate the activation energy barriers for these substitution reactions. By modeling the transition states, chemists can understand the energy profile of the reaction, including the stability of intermediates. For example, studies on related triazines highlight the role of base catalysts in stabilizing the tetrahedral intermediates (Meisenheimer complexes) that form during the substitution process.

Table 2: Key Steps in the Nucleophilic Substitution Mechanism

| Step | Description | Influencing Factors | Reference |

|---|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbon at C2 or C4. | Solvent polarity, nucleophile strength. | rsc.org |

| 2. Intermediate Formation | Formation of a negatively charged tetrahedral intermediate (Meisenheimer complex). | Stability is enhanced by the electron-withdrawing triazine ring and base catalysts. |

| 3. Leaving Group Departure | The chloride ion is expelled, restoring the aromaticity of the triazine ring. | The stability of the chloride ion as a leaving group drives this step. | researchgate.net |

Prediction of Structure-Reactivity Relationships and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic and steric effects. The isopropoxy group, while being electron-donating, also introduces significant steric hindrance compared to smaller groups like methoxy (B1213986). This steric bulk can influence the rate of reaction, potentially slowing down the approach of a nucleophile.

Computational studies on the parent compound, 2,4,6-trichloro-1,3,5-triazine (TCT), have explored the chemoselectivity with different types of nucleophiles (alcohols, thiols, and amines). nih.govfrontiersin.org These studies, which combine experimental results with DFT calculations, have established a preferential order of reactivity, which can be extrapolated to its derivatives. nih.govfrontiersin.org The introduction of the first substituent (the isopropoxy group in this case) alters the electron density of the remaining reactive sites, influencing the regioselectivity of the second substitution. nih.gov

Table 3: Factors Influencing Reactivity and Selectivity | Factor | Influence on this compound | Reference | |---|---|---|---| | Electronic Effects | The two chlorine atoms strongly activate the C2 and C4 positions for nucleophilic attack. The isopropoxy group slightly deactivates the ring through electron donation. | | | Steric Hindrance | The bulky isopropoxy group can sterically hinder the approach of nucleophiles, affecting reaction rates compared to less hindered triazines. | | | Nucleophile Strength | Stronger nucleophiles will react more readily. The inherent properties of the attacking species are crucial. | nih.govfrontiersin.org | | Reaction Conditions | Temperature is a key factor in controlling selectivity. The first substitution occurs at lower temperatures (e.g., 0-25°C), while the second requires higher temperatures. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on static structures and electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a relatively flexible molecule like this compound, MD simulations can be used to explore its conformational landscape.

The primary focus of conformational analysis for this compound would be the rotation around the C6-O bond and the bonds within the isopropyl group. These motions determine the spatial orientation of the isopropoxy substituent relative to the triazine ring. This orientation can have significant implications for its reactivity, particularly by influencing how it sterically shields the adjacent C2 and C4 positions from incoming nucleophiles.

By simulating the molecule's movement in different solvent environments, MD can predict the most stable or populated conformations. This information is valuable for understanding reaction dynamics in solution and for designing derivatives where conformational preferences might be exploited to control reactivity or biological interactions. Although specific MD studies on this compound are not widely published, the methodology is standard in computational chemistry for analyzing flexible molecules.

Concluding Perspectives and Future Research Directions

Current Research Challenges and Opportunities in Isopropoxy-Triazine Chemistry

The chemistry of 2,4-dichloro-6-isopropoxy-1,3,5-triazine, while promising, is not without its set of challenges and corresponding opportunities for innovation. A primary challenge lies in achieving selective and controlled functionalization. The isopropoxy group provides a degree of steric hindrance that can be exploited for the regioselective substitution of the remaining chlorine atoms, a critical aspect for the synthesis of asymmetric triazine derivatives. However, fine-tuning reaction conditions to consistently favor a specific substitution pattern, especially when introducing sterically demanding or electronically diverse nucleophiles, remains an area of active research.

Another significant challenge is the development of more sustainable and environmentally benign synthetic protocols. Traditional methods often rely on chlorinated solvents and require stringent anhydrous conditions, contributing to environmental concerns. The opportunity here lies in the exploration of greener solvents, catalyst systems, and energy-efficient reaction methodologies, such as microwave-assisted synthesis, which has been shown to accelerate various synthetic routes for triazines. nih.gov

The exploration of the full potential of isopropoxy-triazine derivatives is also an area ripe with opportunity. While their utility as intermediates is recognized, a deeper understanding of the structure-property relationships of the final compounds is needed. This includes a systematic investigation of how the isopropoxy group, in concert with other substituents, influences the photophysical, electronic, and biological properties of the resulting molecules. Such studies could unlock new applications that are currently unforeseen.

A summary of key research challenges and opportunities is presented in the table below:

| Research Area | Challenges | Opportunities |

| Selective Functionalization | Achieving high regioselectivity in sequential substitutions, especially with diverse nucleophiles. | Exploiting the steric and electronic effects of the isopropoxy group for controlled synthesis of asymmetric triazines. |

| Sustainable Synthesis | Reducing reliance on hazardous solvents and reagents in synthetic protocols. | Development of green catalytic systems, use of eco-friendly solvents, and implementation of energy-efficient methods like microwave irradiation. nih.gov |

| Structure-Property Elucidation | Limited understanding of how the isopropoxy moiety modulates the properties of complex triazine derivatives. | Systematic investigation of structure-activity relationships to guide the design of novel functional molecules. |

| Application Expansion | Moving beyond traditional applications to explore new frontiers in areas like medicinal chemistry and advanced materials. | Designing and synthesizing novel isopropoxy-triazine derivatives for targeted applications based on a deeper understanding of their properties. |

Emerging Trends in Synthetic Methodologies for Triazine Scaffolds

The synthesis of triazine scaffolds is undergoing a significant transformation, driven by the need for efficiency, diversity, and sustainability. Several emerging trends are poised to impact the future synthesis of derivatives from this compound.

Another key development is the use of novel catalytic systems . This includes the application of supported metal nanoparticle catalysts, such as platinum on alumina, for the direct synthesis of triazines from alcohols and amidines through an acceptorless dehydrogenative methodology. rsc.org Such catalytic systems are often reusable and operate under milder conditions, aligning with the principles of green chemistry.

The field of covalent organic frameworks (COFs) and porous organic polymers (POPs) is also revolutionizing triazine chemistry. rsc.org By using triazine-based monomers, researchers are constructing highly ordered, porous materials with applications in catalysis, gas storage, and sensing. rsc.org The incorporation of functionalized triazines, such as those derived from this compound, into these frameworks could lead to materials with tailored properties.

Furthermore, inverse electron-demand Diels-Alder (IEDDA) reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. acs.org Triazines can act as the diene component in these reactions, allowing for the construction of complex fused ring systems. acs.org This methodology opens up new avenues for the diversification of the triazine scaffold.

The table below highlights some of the emerging synthetic methodologies:

| Synthetic Methodology | Description | Potential Impact on Isopropoxy-Triazine Chemistry |

| One-Pot Multicomponent Reactions | Synthesis of complex molecules from multiple starting materials in a single step. | Streamlined and diversity-oriented synthesis of highly functionalized isopropoxy-triazine derivatives. nih.gov |

| Novel Catalytic Systems | Use of reusable and environmentally benign catalysts, such as supported metal nanoparticles. | Greener and more efficient synthesis of isopropoxy-triazines and their precursors. rsc.org |

| Covalent Organic Frameworks (COFs) | Construction of porous, crystalline polymers from triazine-based building blocks. | Creation of functional materials with tailored porosity and properties for catalysis and separation. rsc.org |

| Inverse Electron-Demand Diels-Alder (IEDDA) Reactions | Cycloaddition reactions where the triazine acts as the diene component. | Access to novel and complex heterocyclic systems derived from the isopropoxy-triazine scaffold. acs.org |

Future Horizons in Material Science Applications of this compound Derivatives

The unique electronic and structural features of the 1,3,5-triazine (B166579) ring make it an attractive core for the development of advanced materials. The ability to introduce an isopropoxy group and subsequently other functional moieties onto the triazine ring via this compound opens up a vast design space for new materials with tailored properties.

A significant area of future development is in the field of optoelectronics . Triazine derivatives have already shown promise as components in organic light-emitting diodes (OLEDs) and solar cells. rsc.orgmdpi.com The electron-deficient nature of the triazine ring makes it an excellent electron-transporting material. By strategically functionalizing the triazine core, it is possible to tune the energy levels and charge-transport properties of the resulting molecules. The future will likely see the development of isopropoxy-triazine derivatives designed to enhance the efficiency and stability of these devices. rsc.org

The development of functional polymers is another exciting frontier. The two reactive chlorine atoms in this compound allow it to be used as a cross-linking agent or as a monomer in polymerization reactions. This can lead to the formation of hyper-branched and linear polymers with applications in areas such as multilayer data storage. rsc.org The incorporation of the isopropoxy group can influence the solubility, processability, and final properties of these polymers.

Furthermore, triazine-based materials are being explored for applications in sensing . The nitrogen atoms in the triazine ring can act as binding sites for analytes, and the photophysical properties of the molecule can be modulated upon binding. This forms the basis for the development of fluorescent sensors for various species, including nitro-containing explosives. rsc.org The derivatization of this compound with specific recognition units could lead to highly selective and sensitive sensors.

The table below outlines potential future applications in material science:

| Application Area | Description | Role of this compound Derivatives |

| Optoelectronics | Organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. | As electron-transporting materials, host materials, and components of photosensitizers with tunable electronic properties. rsc.orgmdpi.com |

| Functional Polymers | Polymers with specific properties for applications like data storage and advanced coatings. | As monomers or cross-linkers to create hyper-branched or linear polymers with tailored solubility and functionality. rsc.org |

| Sensing Technologies | Fluorescent sensors for the detection of specific analytes. | As the core scaffold for sensors where the isopropoxy and other functional groups modulate the sensing properties. rsc.org |

| Nonlinear Optics (NLO) | Materials that exhibit a nonlinear optical response to intense light. | As chromophores in NLO materials, where the triazine core and substituents contribute to a large hyperpolarizability. rsc.org |

Q & A

Q. What are the key synthetic methodologies for 2,4-Dichloro-6-isopropoxy-1,3,5-triazine, and how can reaction conditions be optimized?

The synthesis of triazine derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are synthesized via stepwise substitution of chlorine atoms using alcohols or amines under reflux conditions . Optimizing reaction yield requires careful selection of solvents (e.g., ethanol, THF) and catalysts (e.g., tertiary amines). For instance, studies on CDMT demonstrate that basicity of reactants and solvent polarity significantly influence coupling efficiency in peptide synthesis . Researchers should systematically vary parameters (temperature, solvent, stoichiometry) and monitor yields via HPLC or NMR to identify optimal conditions.

Q. Which analytical techniques are critical for characterizing this compound, and how should purity be validated?

Due to the lack of provided analytical data for this compound (as noted by Sigma-Aldrich), researchers must employ orthogonal methods:

- 1H/13C NMR : Confirm substituent positions and molecular structure.

- Mass spectrometry (MS) : Validate molecular weight and detect impurities.

- HPLC with UV detection : Assess purity (>95% recommended for reproducibility).

Cross-validation across techniques is essential, especially given potential byproducts from incomplete substitution reactions .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in coupling reactions?

The isopropoxy group acts as a steric and electronic modulator. Compared to CDMT (methoxy substituents), the bulkier isopropoxy group may reduce reaction rates in amide-forming reactions due to hindered nucleophilic attack. A comparative study could involve:

Kinetic analysis : Measure reaction rates with primary/secondary amines under identical conditions.

Computational modeling : Calculate electron density maps (DFT) to predict reactive sites.

Data from similar triazines (e.g., 2-chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine) suggest that electron-withdrawing substituents enhance electrophilicity at the C-2 and C-4 positions .

Q. How can researchers resolve discrepancies in reported reaction yields for triazine-based coupling agents?

Contradictions often arise from variations in experimental design. For example:

Q. What theoretical frameworks guide mechanistic studies of this compound in catalysis?

Linking research to conceptual frameworks is critical. For example:

- Frontier Molecular Orbital (FMO) Theory : Predict reactivity by analyzing HOMO-LUMO gaps of triazine and nucleophiles.

- Transition State Theory : Model activation energy barriers for substitution reactions.

Studies on CDMT highlight the role of base catalysts in stabilizing tetrahedral intermediates during amide bond formation, aligning with Brønsted acid-base theory . Researchers should integrate computational chemistry (e.g., Gaussian simulations) with experimental kinetics to validate mechanisms.

Q. What are the stability considerations for this compound under varying storage conditions?

While specific data are unavailable, analogous triazines (e.g., 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine) suggest:

- Storage : Argon atmosphere at -20°C to prevent hydrolysis of chlorine substituents.

- Handling : Use anhydrous solvents to avoid side reactions with moisture.

Regular purity checks via TLC or HPLC are recommended, especially after long-term storage .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.